molecular formula C21H31NO4 B1252144 anti-testosterone-3-CMO

anti-testosterone-3-CMO

货号: B1252144
分子量: 361.5 g/mol
InChI 键: VDYLVWGBLQNNAW-UVTKPVMCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Definition of Testosterone-3-Carboxymethyloxime (3-CMO)

Testosterone-3-CMO is a chemically modified steroid derivative in which a carboxymethyloxime group replaces the carbonyl oxygen at the C3 position of testosterone. This modification preserves the steroid nucleus while introducing a functional group for conjugation to carrier proteins. The molecular formula is $$ \text{C}{21}\text{H}{31}\text{NO}_4 $$, with a molecular weight of 361.48 g/mol. The oxime configuration (E or Z isomer) significantly impacts antibody binding affinity, as the spatial orientation of the carboxymethyl group determines epitope recognition.

Table 1: Key Structural Features of Testosterone-3-CMO

Property Description
IUPAC Name 2-[(E)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid
Functional Groups Oxime at C3, carboxymethyl ether, hydroxyl at C17
Isomeric Forms E (anti) and Z (syn) configurations
Conjugation Sites Carboxyl group facilitates covalent binding to carrier proteins (e.g., BSA)

The anti configuration (E-isomer) demonstrates higher antibody cross-reactivity in competitive assays due to improved steric compatibility with binding pockets.

属性

分子式

C21H31NO4

分子量

361.5 g/mol

IUPAC 名称

2-[(E)-[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid

InChI

InChI=1S/C21H31NO4/c1-20-9-7-14(22-26-12-19(24)25)11-13(20)3-4-15-16-5-6-18(23)21(16,2)10-8-17(15)20/h11,15-18,23H,3-10,12H2,1-2H3,(H,24,25)/b22-14+/t15-,16-,17-,18-,20-,21-/m0/s1

InChI 键

VDYLVWGBLQNNAW-UVTKPVMCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C

手性 SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/OCC(=O)O)/CC[C@]34C

规范 SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOCC(=O)O)CCC34C

Pictograms

Irritant; Health Hazard

同义词

testosterone 3-(O-carboxymethyl)oxime
testosterone 3-CMOx

产品来源

United States

准备方法

Derivatization with Carboxymethoxylamine Hemihydrochloride

The foundational step involves reacting testosterone with CMO to form the 3-carboxymethoxylamine oxime derivative.

Procedure:

  • Reagents: Testosterone (5 mg), CMO (4 mg), ethanol (solvent).

  • Conditions: Stirring at room temperature for 72 hours.

  • Workup: Evaporation under reduced pressure, crystallization using methanol:hexane:water (3:1:1).

  • Yield: 54%.

The reaction proceeds via nucleophilic attack of the CMO amine group on the testosterone C3 ketone, forming an oxime bond (Fig. 1). The carboxyl group introduced at this position is critical for subsequent protein conjugation.

Table 1: Derivatization Reaction Parameters

ParameterValueSource
Reaction Time72 hours
SolventEthanol
Yield54%
Purity (HPLC)98.5–99.5%

Conjugation to Carrier Proteins

The carboxyl group of testosterone-3-CMO is activated for conjugation to amine-containing carrier proteins using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Procedure:

  • Activation: Mix testosterone-3-CMO (5 mg), NHS (4 mg), and EDC (3 mg) in 2-(N-morpholino)ethanesulfonic acid (MES) buffer (pH 4.7).

  • Reaction: Stir for 12–16 hours at 20–50°C.

  • Conjugation: Add carrier protein (e.g., OVA) and incubate for 24 hours.

  • Purification: Dialysis against PBS to remove unreacted hapten.

This method achieves a conjugation efficiency of 70–75%, with the immunogen eliciting antibodies showing an IC50 of 0.11 ng/mL in ELISA.

Table 2: Conjugation Optimization

ParameterValueSource
pH4.7
Molar Ratio (EDC:NHS)1:1.3
Incubation Time24 hours

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra of testosterone-3-CMO show characteristic signals:

  • δ 0.82 ppm (C18 methyl group).

  • δ 3.71–4.08 ppm (methylene groups adjacent to oxime and carboxyl).

  • δ 5.70 ppm (C4 proton).

13C NMR confirms the oxime bond (δ 157.40 ppm) and carboxyl group (δ 169.60 ppm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion at m/z 347.24, consistent with the theoretical mass of testosterone-3-CMO (C22H31N2O4).

Applications in Immunoassay Development

Enzyme-Linked Immunosorbent Assay (ELISA)

The testosterone-3-CMO–OVA conjugate generates monoclonal antibodies with:

  • Sensitivity: IC50 = 0.11 ng/mL.

  • Specificity: <5% cross-reactivity with dihydrotestosterone, androstenedione, and progesterone.

Immunochromatographic Assays

Lateral flow assays using these antibodies detect testosterone in milk at concentrations as low as 0.5 ng/mL, enabling rapid on-site screening.

Comparative Analysis of Methodologies

Alternative Derivatization Strategies

While EDC/NHS is the gold standard, Schmidt trichloroacetimidate glycosylation offers mild conditions for synthesizing glucuronide derivatives but is less efficient for carboxyl activation.

Yield Optimization

  • Crystallization: Methanol:hexane:water (3:1:1) improves yield to 54% compared to aqueous systems (40%).

  • Reduction Steps: Sodium borohydride reduces side products during oxime formation .

常见问题

Basic Research Questions

Q. What experimental controls are essential when using anti-testosterone-3-CMO in immunoassays?

  • Methodological Answer : Include both positive controls (e.g., known concentrations of testosterone-3-CMO-HRP conjugates) and negative controls (e.g., matrices without the target analyte). Validate specificity using cross-reactivity panels to rule out interference from structurally similar steroids (e.g., cortisol-3-CMO, progesterone derivatives) . Parallelism testing (serial dilution of samples vs. standard curves) ensures assay linearity .

Q. How should researchers validate this compound antibody batches for consistency?

  • Methodological Answer : Perform batch-to-batch comparisons using:

  • Sensitivity : Limit of detection (LOD) and quantification (LOQ) via serial dilutions.
  • Precision : Intra- and inter-assay CV% ≤15% across triplicate runs.
  • Accuracy : Spike-and-recovery experiments (80–120% recovery in biological matrices) .

Q. What are the critical storage conditions for this compound conjugates?

  • Methodological Answer : Store lyophilized HRP conjugates at -20°C in desiccated conditions. Reconstituted solutions require aliquoting to avoid freeze-thaw cycles, which degrade enzymatic activity. Validate stability via periodic activity assays (e.g., absorbance at 450 nm post-TMB substrate reaction) .

Advanced Research Questions

Q. How can computational modeling enhance the design of this compound binding studies?

  • Methodological Answer : Use molecular docking tools (e.g., AutoDock Vina) to predict binding affinities between this compound antibodies and steroid analogs. Validate predictions with surface plasmon resonance (SPR) to measure real-time kinetics (ka, kd, KD). Cross-reference with crystallographic data from Protein Data Bank (PDB) for structural alignment .

Q. What statistical approaches resolve contradictions in this compound efficacy across preclinical studies?

  • Methodological Answer : Conduct meta-analysis using:

  • Random-effects models to account for inter-study variability.
  • Subgroup analysis to isolate confounding variables (e.g., animal strain, administration route).
  • Sensitivity analysis to assess bias from outlier datasets .
    • Example : Conflicting IC50 values may arise from differences in assay temperature (4°C vs. 25°C) or matrix effects (serum vs. saliva) .

Q. How to design longitudinal studies assessing this compound stability in biological samples?

  • Methodological Answer :

  • Sampling Intervals : Collect baseline, 24h, 48h, and 7-day timepoints.
  • Storage Conditions : Compare -80°C (gold standard) vs. lyophilization.
  • Analytical Validation : Use LC-MS/MS to quantify degradation products (e.g., oxidized or hydrolyzed derivatives) .

Methodological Tables

Table 1: Key Parameters for this compound Assay Validation

ParameterAcceptable RangeValidation TechniqueReference
Sensitivity (LOD)0.1–1.0 ng/mLSerial dilution analysis
Cross-reactivity<5% with analogsCompetitive ELISA
Intra-assay CV%≤15%Triplicate runs, same batch
Recovery Rate80–120%Spike-and-recovery in serum

Table 2: Common Pitfalls in this compound Research

PitfallMitigation StrategyReference
Matrix interference (e.g., hemolysis)Use matrix-matched calibration curves
Antibody lot variabilityPre-purchase validation via vendor datasets
Enzymatic conjugate degradationAliquot storage; avoid repeated thawing

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
anti-testosterone-3-CMO
Reactant of Route 2
anti-testosterone-3-CMO

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。